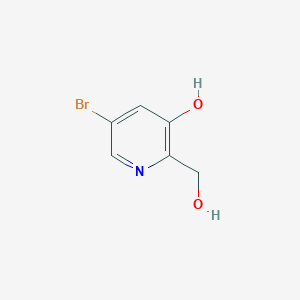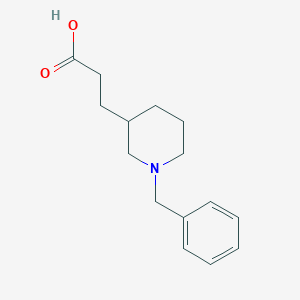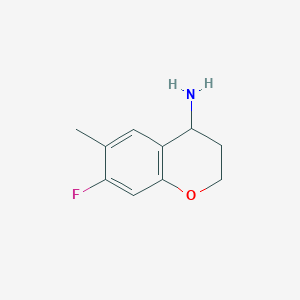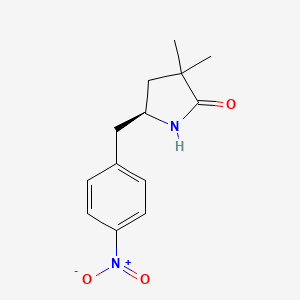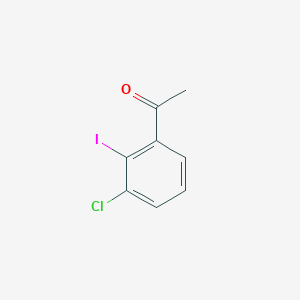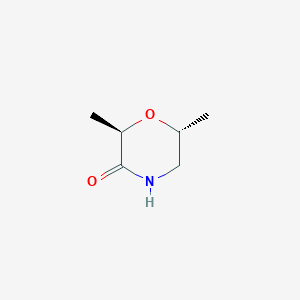
(2R,6R)-2,6-dimethylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2,6-dimethylmorpholin-3-one is a chiral morpholine derivative with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with an oxidizing agent to form the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Typical solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated morpholines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,6R)-2,6-dimethylmorpholin-3-one is used as a building block for the synthesis of complex molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis.
Biology
The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, the compound is used in the production of agrochemicals and other specialty chemicals, where its unique properties are leveraged to enhance product performance.
Mécanisme D'action
The mechanism by which (2R,6R)-2,6-dimethylmorpholin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate activity through binding interactions. The pathways involved often relate to metabolic processes and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2,6-dimethylmorpholine: A closely related compound with similar structural features but different reactivity.
(2S,6S)-2,6-dimethylmorpholin-3-one: The enantiomer of (2R,6R)-2,6-dimethylmorpholin-3-one, which may exhibit different biological activity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, where its specific interactions and reactivity are leveraged for various purposes.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2R,6R)-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1 |
Clé InChI |
CJOJYCRMCKNQNN-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1CNC(=O)[C@H](O1)C |
SMILES canonique |
CC1CNC(=O)C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


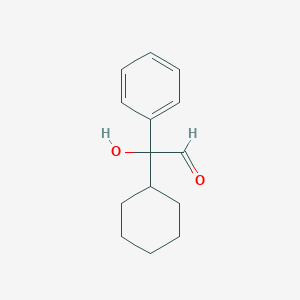
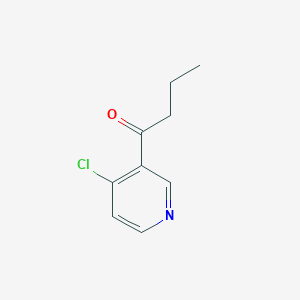
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
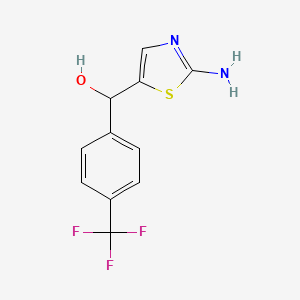
![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)
